2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
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Overview
Description
2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization to introduce the acetic acid moiety . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalytic processes and controlled reaction environments .
Chemical Reactions Analysis
2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to 2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a therapeutic agent in various diseases.
The uniqueness of this compound lies in its specific structural features and the presence of the acetic acid moiety, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(5-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid |
InChI |
InChI=1S/C14H13N3O3/c18-13(19)6-10-8-17-12(15-14(10)20)7-11(16-17)9-4-2-1-3-5-9/h1-5,7,10H,6,8H2,(H,15,20)(H,18,19) |
InChI Key |
QQMUXABWCLWISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=CC(=NN21)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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